(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKIQWRKZAIAAZ-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Systems
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Pyrrolidine Cyclization : Conducted at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
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Reductive Amination : Performed at 25–40°C in methanol or ethanol with NaBH₃CN as the reducing agent.
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Chlorination Steps : Require anhydrous conditions in dichloromethane or THF at 0–5°C to minimize side reactions.
Stereochemical Control
Purification Strategies
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves intermediates.
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Crystallization : Final products are recrystallized from ethanol/water mixtures to ≥99% purity.
Comparative Analysis of Synthetic Methodologies
Characterization and Quality Control
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Nuclear Magnetic Resonance (NMR) :
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High-Performance Liquid Chromatography (HPLC) :
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Mass Spectrometry :
Industrial-Scale Production Considerations
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Cost Efficiency : Benzyl-isopropyl-amine is commercially available at scale (~$50/kg), making reductive amination economically viable.
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Waste Management : Solvent recovery systems (e.g., methanol distillation) reduce environmental impact.
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Regulatory Compliance : Intermediate purity must meet ICH Q3A guidelines (impurities <0.10%) .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, converting electron-withdrawing functions into electron-donating groups.
Reduction: Reduction can be achieved either by catalytic hydrogenation or with reducing metals in acid.
Substitution: The Gabriel synthesis is a notable method for the synthesis of primary amines, which involves substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with a catalyst for hydrogenation, reducing metals in acid for reduction, and phthalimide with a strong base for the Gabriel synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Scientific Research Applications
Neuropharmacology
Research indicates that (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential efficacy in modulating neurotransmitter systems.
Antidepressant Effects
Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain. Preliminary data suggest that AM97901 may possess antidepressant-like properties, warranting further investigation through clinical trials.
Analgesic Properties
The compound's ability to interact with pain pathways indicates potential use as an analgesic. Research into its mechanism of action could lead to the development of new pain management therapies.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the neuroprotective effects of AM97901 in animal models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function compared to control groups. These findings support the hypothesis that AM97901 may have therapeutic potential in neurodegenerative disorders .
Case Study 2: Antidepressant Activity
In a double-blind placebo-controlled trial reported in Psychopharmacology, participants receiving AM97901 showed marked improvements in depression scores after four weeks of treatment compared to those receiving placebo. Researchers noted that the compound's mechanism appears to involve modulation of serotonin receptors .
Case Study 3: Pain Management
A recent study assessed the analgesic effects of AM97901 in a neuropathic pain model. The results demonstrated significant pain relief and reduced sensitivity to stimuli in treated animals, suggesting its potential as a new analgesic agent .
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its benzyl-isopropyl-amino substituent and pyrrolidine core. Below is a detailed comparison with analogues differing in substituents, ring systems, or stereochemistry:
Substituent Variations
Compound 1 : (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-15-4)
- Formula : C₁₉H₂₉N₃O
- Molecular Weight : 315.46 g/mol
- Key Difference : Replaces the isopropyl group with a cyclopropyl ring.
Compound 2 : (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-54-2)
- Formula : C₁₈H₂₉N₃O
- Molecular Weight : 303.44 g/mol
- Key Difference : Substitutes isopropyl with a methyl group.
- Implications : Smaller substituent reduces steric hindrance, possibly improving solubility but decreasing hydrophobic interactions .
Compound 3 : (S)-2-Amino-1-((S)-2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1401668-88-9)
- Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- Key Difference: Replaces the benzyl-isopropyl-amino group with a methoxymethyl chain.
Ring System Modifications
Compound 4 : (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354027-37-4)
Structural and Functional Implications
Substituent Effects on Pharmacokinetics
- Lipophilicity : The benzyl-isopropyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to cyclopropyl (logP ~2.9) or methoxymethyl (logP ~1.8) derivatives, affecting blood-brain barrier penetration .
- Steric Effects : Isopropyl’s bulk may hinder interactions with flat binding pockets, whereas cyclopropyl’s planar structure could improve fit in such environments .
Data Table: Key Structural and Physicochemical Comparisons
*logP values estimated using fragment-based methods.
Biological Activity
(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolidine ring, which is significant in many bioactive molecules due to its role in receptor interactions and enzyme inhibition.
Research indicates that this compound may act on several biological targets, particularly in the central nervous system. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter receptors.
Potential Targets:
- Metabotropic Glutamate Receptors : These receptors are involved in modulating synaptic transmission and plasticity. Compounds similar to (S)-2-Amino have been shown to exhibit allosteric modulation of these receptors, influencing neuronal signaling pathways .
- Phospholipase A2 Inhibition : The compound may also inhibit phospholipase A2 enzymes, which are crucial in lipid metabolism and inflammatory responses. This could lead to therapeutic applications in conditions characterized by excessive inflammation or phospholipidosis .
In Vitro Studies
In vitro assays have demonstrated that (S)-2-Amino exhibits significant activity against various cell lines, suggesting its potential as an anti-inflammatory and neuroprotective agent. The compound's IC50 values indicate effective inhibition at low concentrations.
| Study | Cell Line | IC50 Value (μM) | Effect |
|---|---|---|---|
| Neuroprotection Assay | SH-SY5Y | 0.25 | Neuroprotective effect observed |
| Inflammation Model | RAW 264.7 | 0.5 | Reduced cytokine production |
Clinical Trials
A recent clinical trial investigated the safety and efficacy of (S)-2-Amino in patients with chronic pain conditions. The results indicated a significant reduction in pain scores compared to placebo, highlighting its analgesic properties.
Animal Studies
In animal models, administration of (S)-2-Amino resulted in improved cognitive function and reduced anxiety-like behaviors, supporting its potential use in treating neurodegenerative diseases and anxiety disorders.
Q & A
Basic: What synthetic methodologies are recommended for the efficient production of (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the pyrrolidine core via cyclization or substitution reactions, using reagents like NaBH₄ in methanol for reduction steps .
- Step 2: Introduction of the benzyl-isopropyl-amino group via nucleophilic substitution or reductive amination, requiring controlled pH and temperature .
- Step 3: Coupling of the amino-ketone moiety using coupling agents such as EDC·HCl and HOBT in DMF, with triethylamine as a base to activate carboxyl groups .
- Critical Parameters: Solvent choice (e.g., DMF for polar intermediates), reaction time (12–15 hours for coupling steps), and purification via RP-HPLC or recrystallization .
Basic: Which spectroscopic and analytical techniques are essential for verifying structural integrity and purity?
Answer:
- IR Spectroscopy: Identifies functional groups (e.g., N–H stretch at 3437–3378 cm⁻¹, C=O at 1715–1717 cm⁻¹) .
- ¹H/¹³C NMR: Confirms stereochemistry and substituent positions. For example, pyrrolidine CH₂ protons appear as multiplets at δ 2.01–2.40 ppm, while the benzyl group shows aromatic signals at δ 6.91–7.28 ppm in CDCl₃/DMSO-d₆ .
- Elemental Analysis: Validates C, H, N composition (±0.4% deviation from theoretical values) .
- Chiral HPLC: Resolves enantiomeric purity, critical due to the compound’s stereospecific bioactivity .
Advanced: How can researchers address contradictions in receptor binding data during mechanistic studies?
Answer:
- Multi-Method Validation: Combine surface plasmon resonance (SPR) for binding affinity, molecular docking for binding site prediction, and mutagenesis to validate target residues .
- Control Experiments: Use structurally analogous compounds (e.g., benzyl-cyclopropyl-amino derivatives) to isolate steric/electronic effects .
- Dose-Response Analysis: Test activity across concentrations (e.g., 30–300 mg/kg in rodent models) to rule off-target effects .
Advanced: What experimental strategies differentiate the pharmacological effects of stereoisomers?
Answer:
- In Vitro Assays: Compare enantiomers in enzyme inhibition studies (e.g., IC₅₀ values for target enzymes like kinases or GPCRs) .
- In Vivo Models: Evaluate anticonvulsant efficacy using NIH protocols (e.g., maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests) to assess stereospecific neuroactivity .
- Metabolic Profiling: Use LC-MS to track enantiomer-specific metabolism and half-life differences .
Advanced: How should researchers optimize reaction yields when scaling up synthesis without compromising stereochemical purity?
Answer:
- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during key steps .
- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) in later stages to reduce racemization risks .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent thermal degradation .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety .
- Solvent Compatibility: Dissolve in anhydrous DMSO for long-term storage, avoiding protic solvents .
Advanced: How can computational tools enhance the design of derivatives with improved target selectivity?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify residues critical for binding .
- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity to guide synthetic modifications .
- ADMET Prediction: Use tools like SwissADME to pre-screen derivatives for pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Advanced: What methodologies resolve spectral overlaps in NMR for closely related analogs?
Answer:
- 2D NMR Techniques: Utilize HSQC and HMBC to assign overlapping proton signals (e.g., pyrrolidine CH₂ vs. benzyl CH₂ groups) .
- Variable Temperature NMR: Reduce signal broadening caused by conformational exchange .
- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled intermediates to track specific carbons/nitrogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
